

# Technical Guide: Characterization and Synthesis of 2-Methyl-4-phenyl-7-quinolinol

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## Compound of Interest

Compound Name: 2-Methyl-4-phenyl-7-quinolinol

CAS No.: 92855-40-8

Cat. No.: B1530924

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## Part 1: Executive Summary & Chemical Identity

**2-Methyl-4-phenyl-7-quinolinol** (CAS 92855-40-8) represents a critical scaffold in the development of solvatochromic fluorescent probes and metallo-sensors.<sup>[1]</sup> Unlike its 8-hydroxy isomer (oxine), which is a privileged ligand for metal chelation, the 7-hydroxy derivative exhibits distinct excited-state proton transfer (ESIPT) capabilities and pH-dependent fluorescence, making it invaluable for bio-imaging and ratiometric sensing applications.<sup>[1]</sup>

This guide provides a rigorous technical breakdown of its synthesis via the Combes pathway, structural validation through NMR/MS/IR, and functional assessment for drug discovery and material science applications.

## Physicochemical Profile<sup>[1][2][3][4][5]</sup>

Property	Specification
IUPAC Name	2-Methyl-4-phenyl-7-quinolinol
CAS Number	92855-40-8
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO
Molecular Weight	235.28 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated)	~9.5 (Phenolic OH), ~5.2 (Quinoline N)
Fluorescence	Highly fluorescent in basic media (Phenolate form)

## Part 2: Synthesis & Purification Protocol

The most robust route for accessing **2-methyl-4-phenyl-7-quinolinol** is the Combes Quinoline Synthesis.<sup>[1]</sup> This acid-catalyzed condensation between an aniline derivative and a  $\alpha,\beta$ -diketone offers high regioselectivity when optimized.

### Reaction Pathway

The synthesis involves the condensation of 3-aminophenol with 1-phenyl-1,3-butanedione (benzoylacetone).<sup>[1]</sup> The reaction proceeds through a Schiff base intermediate, followed by cyclization and dehydration.<sup>[2]</sup>

### Experimental Protocol

Reagents:

- 3-Aminophenol (1.0 eq)<sup>[1]</sup>
- Benzoylacetone (1.1 eq)<sup>[3]</sup>

- p-Toluenesulfonic acid (pTsOH) or H<sub>2</sub>SO<sub>4</sub> (Catalytic amount)[1]
- Solvent: Toluene (for Dean-Stark) or Ethanol (for reflux)[1]

#### Step-by-Step Procedure:

- Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-aminophenol (10 mmol) and benzoylacetone (11 mmol) in Toluene (50 mL). Add a catalytic amount of pTsOH.[1]
- Reflux: Heat the mixture to reflux (110°C) for 12-16 hours. Monitor water collection in the trap to ensure reaction progression (dehydration step).
- Cyclization: If using H<sub>2</sub>SO<sub>4</sub>, the intermediate Schiff base is often isolated and then heated in concentrated acid at 90°C for 2 hours to effect ring closure.[1] Note: The one-pot pTsOH method is milder.[1]
- Work-up: Cool the reaction mixture. Neutralize with 10% NaHCO<sub>3</sub> solution. Extract with Ethyl Acetate (3 x 30 mL).
- Purification:
  - Wash the organic layer with brine and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.[1]
  - Concentrate under reduced pressure.[1]
  - Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly. The 7-hydroxy isomer typically crystallizes out, while the 5-hydroxy isomer (minor byproduct) remains in the mother liquor.[1]
  - Chromatography (Optional): If high purity (>99%) is required for fluorescence studies, perform flash column chromatography (SiO<sub>2</sub>, Hexane:EtOAc 7:3).

## Part 3: Structural Characterization (The Core)

Accurate characterization relies on distinguishing the 2-methyl and 4-phenyl substituents and confirming the position of the hydroxyl group.[1]

## Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-d<sub>6</sub> (Chosen to prevent hydroxyl proton exchange and improve solubility).<sup>[1]</sup>

<sup>1</sup>H NMR Assignment Table (400 MHz, DMSO-d<sub>6</sub>):

Chemical Shift (ngcontent-ng-c1989010908=" "_ngghost-ng-c3017681703=" " class="inline ng-star-inserted"> , ppm)	Multiplicity	Integration	Assignment	Structural Justification
10.15	Broad Singlet	1H	-OH	Phenolic proton; exchangeable with D <sub>2</sub> O.
7.85	Doublet (J=9.0 Hz)	1H	H-5	Peri-position proton; deshielded by the aromatic ring current.[1]
7.45 - 7.55	Multiplet	5H	Ph-H	Phenyl group protons at C4 position.[1]
7.25	Singlet	1H	H-3	Characteristic isolated proton on the pyridine ring.[1]
7.18	Doublet (J=2.5 Hz)	1H	H-8	Meta-coupling to H-6; ortho to OH group.[1]
7.05	Doublet of Doublets	1H	H-6	Ortho-coupling to H-5 and meta to H-8.[1]
2.65	Singlet	3H	-CH <sub>3</sub>	Methyl group at C2 position.[1]

Interpretation Logic:

- The singlet at ~7.25 ppm is diagnostic for the H-3 proton in 2,4-disubstituted quinolines.[1]
- The coupling pattern of H-5, H-6, and H-8 (d, dd, d) confirms the substitution on the benzenoid ring. A 7-substituted quinoline leaves the 5, 6, and 8 positions open, creating an AMX spin system.

## Mass Spectrometry (MS)

- Method: ESI-MS (Positive Mode)[1]
- Observed Mass:
- Fragmentation:
  - (Loss of H<sub>2</sub>O, rare for phenols but possible if tautomerization occurs).
  - (Loss of Phenyl group, -77 Da).

## Infrared Spectroscopy (FT-IR)

- 3100 - 3400 cm<sup>-1</sup>: Broad O-H stretching (Intermolecular H-bonding).[1]
- 1620 cm<sup>-1</sup>: C=N stretching (Quinoline ring).[1][4]
- 1590, 1480 cm<sup>-1</sup>: Aromatic C=C skeletal vibrations.[1]
- 1250 cm<sup>-1</sup>: C-O stretching (Phenolic).[1]

## Part 4: Functional Profiling & Applications

### Fluorescence & Solvatochromism

The 7-quinolinol moiety acts as a photoacid.[1] In the excited state, the acidity of the phenolic proton increases significantly (

).

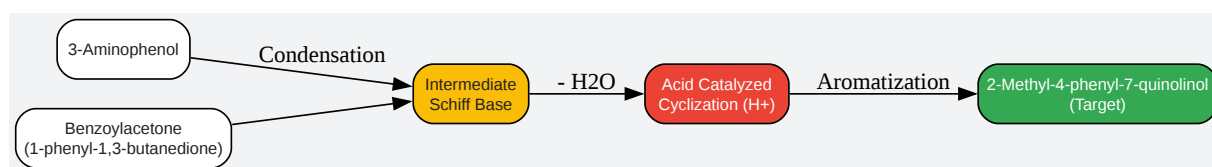
- Neutral Form (Organic Solvents): Emits in the blue/violet region (~380-400 nm).[1]
- Anionic Form (Basic Aqueous Media): Emits strongly in the green region (~500-520 nm).[1]
- Application: This dual emission makes the compound an excellent ratiometric pH sensor.[1]

## Metal Ion Sensing

Unlike 8-hydroxyquinoline, which forms stable non-fluorescent (or weakly fluorescent) complexes with many metals, 7-hydroxyquinoline derivatives often show fluorescence enhancement upon binding specific ions like  $Zn^{2+}$  or  $Mg^{2+}$ . [1] The lack of a direct chelating nitrogen adjacent to the hydroxyl group (as in the 8-isomer) changes the binding mode, often requiring auxiliary ligands or specific stacking interactions.

## Part 5: Visualization of Workflows

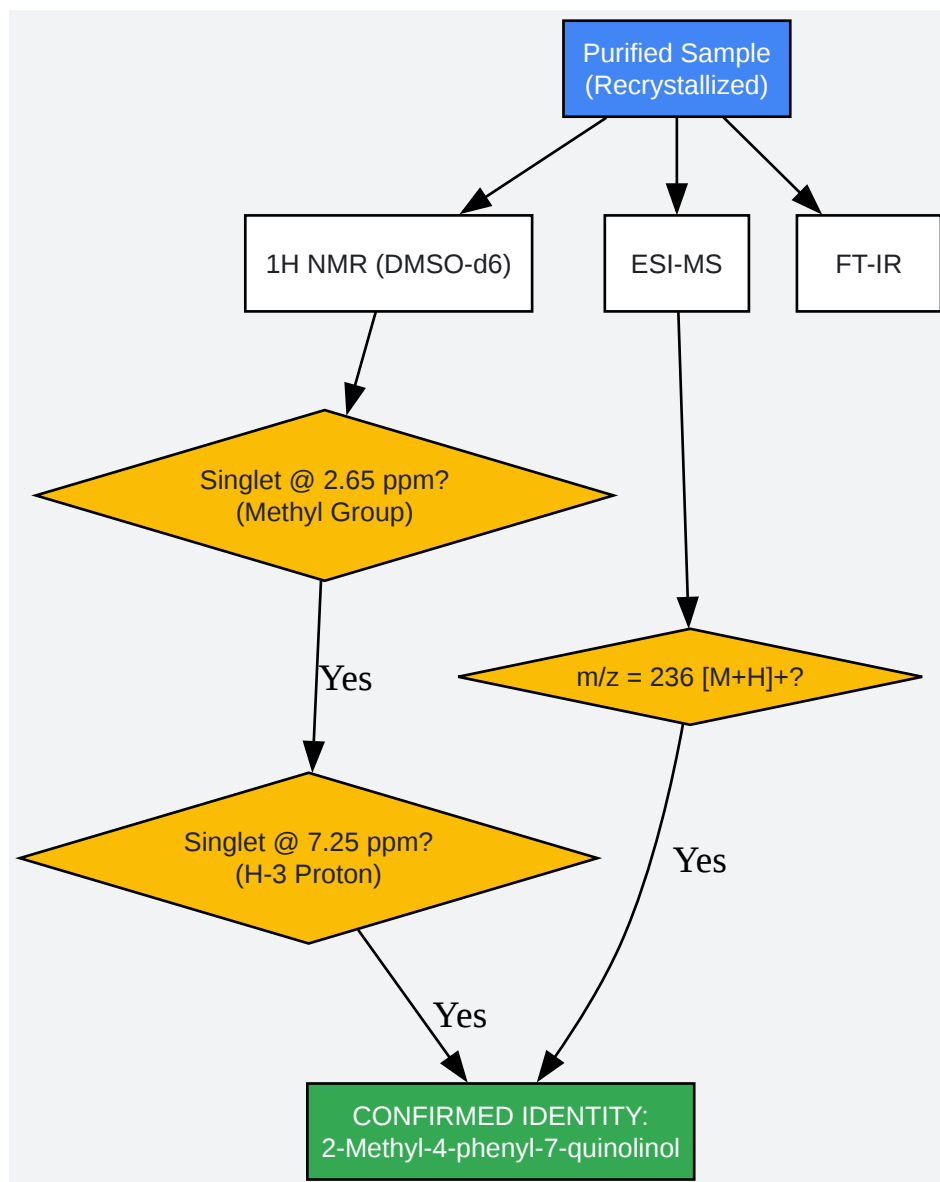
### Diagram 1: Combes Synthesis Pathway



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Caption: The Combes synthesis pathway involves condensation followed by acid-mediated ring closure.[1]

### Diagram 2: Characterization Logic Flow



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Caption: Logic flow for validating the chemical structure using spectroscopic checkpoints.

## References

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